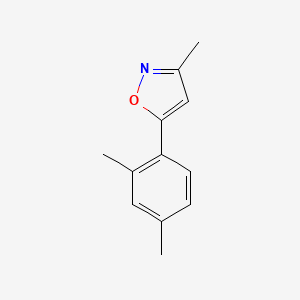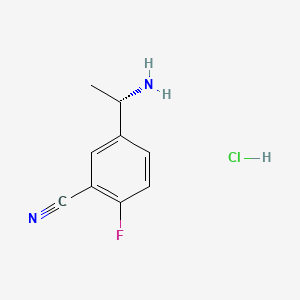
Potassium 2,2-Dicyano-1-ethoxyethenolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium 2,2-Dicyano-1-ethoxyethenolate is an organic compound with the molecular formula C6H5KN2O2 It is known for its unique structural properties and its ability to form coordination polymers with various metal ions
准备方法
Synthetic Routes and Reaction Conditions
Potassium 2,2-Dicyano-1-ethoxyethenolate can be synthesized through the reaction of ethyl cyanoacetate with potassium hydroxide. The reaction typically involves the following steps:
- Dissolving ethyl cyanoacetate in an appropriate solvent such as ethanol.
- Adding potassium hydroxide to the solution and stirring the mixture at room temperature.
- Allowing the reaction to proceed for a specified period, usually several hours.
- Isolating the product by filtration and washing with a suitable solvent to remove impurities.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
化学反应分析
Types of Reactions
Potassium 2,2-Dicyano-1-ethoxyethenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. The reactions are usually conducted in anhydrous solvents.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions. The conditions depend on the specific reagents and desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学研究应用
Potassium 2,2-Dicyano-1-ethoxyethenolate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases.
相似化合物的比较
Similar Compounds
Potassium 2,2-Dicyano-1-methoxyethenolate: Similar in structure but with a methoxy group instead of an ethoxy group.
Sodium 2,2-Dicyano-1-ethoxyethenolate: Similar in structure but with sodium instead of potassium.
Lithium 2,2-Dicyano-1-ethoxyethenolate: Similar in structure but with lithium instead of potassium.
Uniqueness
Potassium 2,2-Dicyano-1-ethoxyethenolate is unique due to its specific combination of functional groups and its ability to form stable coordination complexes with a wide range of metal ions. This versatility makes it valuable for various applications in chemistry, biology, medicine, and industry .
属性
分子式 |
C6H5KN2O2 |
|---|---|
分子量 |
176.21 g/mol |
IUPAC 名称 |
potassium;2,2-dicyano-1-ethoxyethenolate |
InChI |
InChI=1S/C6H6N2O2.K/c1-2-10-6(9)5(3-7)4-8;/h9H,2H2,1H3;/q;+1/p-1 |
InChI 键 |
VPECMAWSZTYQJH-UHFFFAOYSA-M |
规范 SMILES |
CCOC(=C(C#N)C#N)[O-].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


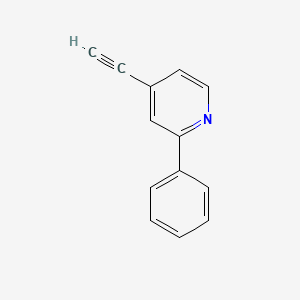
![3-Methyl-6-azabicyclo[3.1.1]heptane](/img/structure/B13660948.png)
![1-(7-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethan-1-one](/img/structure/B13660953.png)

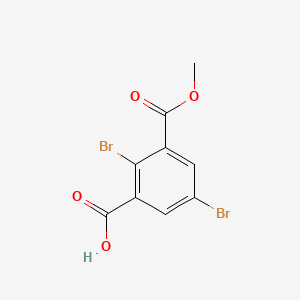
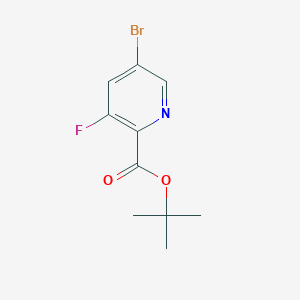
![5-Hydroxy-2-[3-methoxy-4,5-bis(methoxymethoxy)phenyl]-7-(methoxymethoxy)-4H-chromen-4-one](/img/structure/B13660971.png)
![6-Bromo-3-(chloromethyl)-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13660975.png)
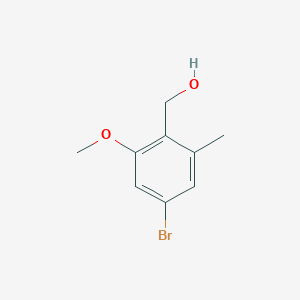
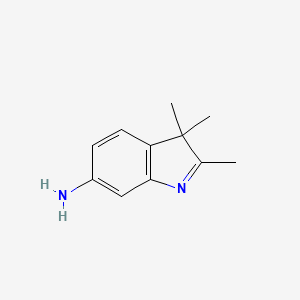
![2-Chloro-5-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13660985.png)
